

# Application Notes and Protocols for Cell-Based Assays to Determine LEQ803 Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **LEQ803**  
Cat. No.: **B3180018**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LEQ803**, also known as N-Desmethyl Ribociclib, is a major metabolite of Ribociclib, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6).<sup>[1]</sup> Ribociclib is an approved therapeutic for certain types of breast cancer, and its mechanism of action involves the inhibition of the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway, leading to cell cycle arrest at the G1 phase.<sup>[2]</sup> **LEQ803** is formed through metabolism by CYP3A4.<sup>[1]</sup> While **LEQ803** is a significant metabolite, its contribution to the overall pharmacological activity of Ribociclib *in vivo* is not considered clinically relevant due to lower exposure compared to the parent drug.<sup>[3]</sup> Nevertheless, the characterization of its *in vitro* activity is essential for a comprehensive understanding of Ribociclib's pharmacology.

These application notes provide detailed protocols for a panel of cell-based assays to determine the biological activity of **LEQ803**. The described assays are standard methods for evaluating the efficacy and mechanism of action of CDK4/6 inhibitors.

## Mechanism of Action: Signaling Pathway

**LEQ803**, as a metabolite of a CDK4/6 inhibitor, is presumed to target the same pathway. The core of this pathway is the regulation of the cell cycle transition from the G1 to the S phase. In response to mitogenic signals, cyclin D complexes with CDK4/6. This active complex then phosphorylates the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F

transcription factor, which in turn activates the transcription of genes required for DNA replication and cell cycle progression. Inhibition of CDK4/6 by compounds like Ribociclib, and potentially **LEQ803**, prevents Rb phosphorylation, keeping it in its active, hypophosphorylated state where it sequesters E2F, leading to G1 cell cycle arrest and inhibition of proliferation.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays to Determine LEQ803 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3180018#cell-based-assays-for-leq803-activity\]](https://www.benchchem.com/product/b3180018#cell-based-assays-for-leq803-activity)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

